1,2-Dimethyl-1H-indole-3-carbaldehyde

Lipophilicity TPSA Drug-likeness

Unsubstituted indole-3-carboxaldehydes fail in regioselective γ-carboline [4+2] cycloadditions. The N1/C2-dimethylated 1,2-dimethyl-1H-indole-3-carbaldehyde (CAS 38292-40-9) enables single-step access to 3-aryl-γ-carbolines. • Exclusive γ-carboline regiochemistry; unsubstituted/mono-methyl analogs non-viable. • Key building block for TLR7 agonists (IC₅₀ 0.25-0.45 μM anti-HBV) & S1P receptor modulators. • QSAR-validated (r² = 0.888) for CB2 agonist development. ≥98% purity. Global shipping available.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 38292-40-9
Cat. No. B1297661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-1H-indole-3-carbaldehyde
CAS38292-40-9
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C=O
InChIInChI=1S/C11H11NO/c1-8-10(7-13)9-5-3-4-6-11(9)12(8)2/h3-7H,1-2H3
InChIKeyHYGUWHAXRMPCCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-1H-indole-3-carbaldehyde: Physicochemical Profile & Reactivity


1,2-Dimethyl-1H-indole-3-carbaldehyde (CAS 38292-40-9) is a C1- and C2-methylated indole-3-carboxaldehyde derivative with a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 g/mol [1]. It is characterized by a melting point of 127–129 °C, a boiling point of approximately 334.1 °C (at 760 mmHg), and a calculated XLogP3 of 1.8 [1]. The compound features a planar indole core with an electron-rich 3‑formyl group that serves as a versatile handle for condensation, cycloaddition, and Mannich-type reactions [2]. Unlike unsubstituted indole-3-carboxaldehyde, the dual methylation at N1 and C2 alters both steric and electronic properties, directly influencing downstream reaction regioselectivity and product profiles .

Regioselective [4+2] cycloaddition – C2-methyl enables indolo-dienolate formation for γ-carboline synthesis.
Dual methyl substitution – blocks electrophilic attack at C2 and removes NH hydrogen bonding; required for specific SAR series.
Intermediate melting range – offers improved solid-state handling versus low-melting mono-methyl analogs.

1,2-Dimethyl-1H-indole-3-carbaldehyde: Critical Substitution Effects


The seemingly minor structural variation of N1‑ and C2‑methylation in 1,2‑dimethyl‑1H‑indole‑3‑carbaldehyde imparts substantial differences in lipophilicity, steric hindrance, and electronic distribution compared to its closest analogs—indole‑3‑carboxaldehyde, 1‑methylindole‑3‑carboxaldehyde, and 2‑methylindole‑3‑carboxaldehyde [1]. These alterations directly affect reaction outcomes: for instance, the presence of the C2‑methyl group blocks electrophilic substitution at the 2‑position and redirects cycloaddition pathways, while the N1‑methyl group eliminates the possibility of NH‑directed hydrogen bonding or deprotonation [2]. Procurement of an unsubstituted or mono‑substituted analog will not replicate the regiochemical outcomes observed in γ‑carboline synthesis or the physicochemical properties required for specific biological target engagement. The following evidence items quantify these critical differentiators.

Unsubstituted indole-3-carboxaldehyde
Lacks C2-methyl; cannot form the indolo[2,3]-dienolate required for γ-carboline cycloaddition. Reaction pathway may shift to complex mixtures.
1-Methylindole-3-carboxaldehyde
Missing C2-methyl group; steric and electronic control at position 2 is absent. Regiochemical outcomes in SAR-dependent programs may not transfer.
2-Methylindole-3-carboxaldehyde
Free NH can participate in hydrogen bonding and deprotonation; may alter solubility, reaction selectivity, and biological target engagement profiles.

1,2-Dimethyl-1H-indole-3-carbaldehyde: Differentiation Evidence


Lipophilicity & TPSA: Permeability and Formulation

The computed XLogP3 of 1,2‑dimethyl‑1H‑indole‑3‑carbaldehyde is 1.8, representing a slight increase in lipophilicity compared to indole‑3‑carboxaldehyde (XLogP3 = 1.7) and 1‑methylindole‑3‑carboxaldehyde (XLogP3 = 1.7) [1]. The topological polar surface area (TPSA) is 22 Ų, identical to that of 1‑methylindole‑3‑carboxaldehyde, but the target compound's increased molecular weight (173.21 g/mol) and enhanced C2‑methyl steric bulk contribute to a distinct pharmacokinetic profile [1][2]. The melting point of 127–129 °C is intermediate between 1‑methylindole‑3‑carboxaldehyde (67–72 °C) and 2‑methylindole‑3‑carboxaldehyde (199–205 °C), offering improved handling stability compared to the low-melting analog while avoiding the extreme crystallinity that may impede solubility .

Lipophilicity & TPSA
Cross-study comparable
XLogP3 1.8 vs. 1.7 (I3A, 1-Me analog)
TPSA 22 Ų same as 1-Me analog; I3A 36 Ų
MP 127–129 °C intermediate between 1‑Me (67–72 °C) and 2‑Me (199–205 °C)
Physicochemical profile supports formulation screening and solid-state handling.
Computed properties; verify experimental solubility for specific media.
Lipophilicity TPSA Drug-likeness Formulation

Regioselective [4+2] Cycloaddition to γ‑Carbolines

In a direct synthetic comparison, 1,2‑dimethylindole‑3‑carboxaldehyde undergoes an anion‑assisted [4+2] cycloaddition with aromatic nitriles to exclusively form γ‑carbolines (yields typically 65–85%) [1]. The C2‑methyl group is essential for generating the requisite indolo[2,3]‑dienolate intermediate; the unsubstituted indole‑3‑carboxaldehyde fails to produce the same intermediate under identical conditions and instead yields complex mixtures [2]. The reaction proceeds with complete regioselectivity, delivering 3‑aryl‑5‑methyl‑[5H]‑pyrido[4,3‑b]indoles as the sole products [1].

Regioselective [4+2] Cycloaddition
Class-level inference
Exclusive γ-carboline formation reported yields 65–85%
Comparator: I3A no defined product; complex mixture
C2-methyl is critical for indolo-dienolate pathway; substitution alters reaction outcome.
Single literature precedent; validate in target substrate scope.
Regioselectivity γ‑Carboline Cycloaddition Indolo-dienolate

TLR7 Agonist Lead with Anti-HBV Activity

An indole‑based TLR7 agonist program utilized 1,2‑dimethyl‑1H‑indole‑3‑carbaldehyde as a key building block to construct lead compound 11r. In HepG2.2.15 cells (wild‑type HBV), 11r inhibited HBV DNA replication with an IC₅₀ of 0.25 μM; in lamivudine‑resistant HepG2 A64 cells, the IC₅₀ was 0.45 μM [1]. Comparator indole‑3‑carboxaldehyde derivatives lacking the 1,2‑dimethyl substitution showed significantly reduced potency (data not fully disclosed, but SAR indicated critical role of substitution pattern) [2]. The compound also induced TLR7‑mediated IL‑12 and IFN‑α secretion in PBMCs, confirming its immunomodulatory mechanism [1].

TLR7 Agonist Lead
Supporting evidence
IC₅₀ 0.25 μM (wild-type HBV)
IC₅₀ 0.45 μM (resistant HBV)
Reported anti-HBV activity in cell models; SAR depends on 1,2-dimethyl substitution.
Derivative 11r; unsubstituted analogs showed reduced potency. HepG2.2.15 assay.
TLR7 Agonist Anti-HBV IC50 Immunomodulator

QSAR Model for CB2 Agonism

A QSAR model built on 73 indole‑carbaldehyde derivatives acting as cannabinoid receptor 2 (CB2) agonists demonstrated a strong correlation (r² = 0.888, cross‑validated r² = 0.841) between six key molecular descriptors and activity [1]. 1,2‑Dimethyl‑1H‑indole‑3‑carbaldehyde was included in the training set and contributed to the identification of favorable topological, thermodynamic, and spatial descriptors [2]. The model highlights that substitution at both N1 and C2 is associated with improved CB2 binding affinity compared to unsubstituted or mono‑substituted analogs, as quantified by descriptor contributions in the regression equation [1].

QSAR CB2 Agonism
Supporting evidence
r² = 0.888, cross-validated r² = 0.841
73 indole-carbaldehyde derivatives, MLR model
QSAR model supports selection of 1,2-dimethyl pattern for CB2 affinity optimization.
Descriptor contributions from topological and spatial parameters; verify with new analogs.
QSAR Cannabinoid CB2 Agonist Molecular Descriptors

Patent-Documented Pharmaceutical Intermediate

1,2‑Dimethyl‑1H‑indole‑3‑carbaldehyde is explicitly claimed or referenced in multiple pharmaceutical patents as an essential intermediate. For example, US Patent 8,530,462 (Indole Modulators of S1P Receptors) describes the use of this compound in the preparation of sphingosine‑1‑phosphate receptor modulators for autoimmune disease treatment [1]. In contrast, patents describing S1P modulators based on indole‑3‑carboxaldehyde typically utilize the N1‑methyl or unsubstituted analogs, but the 1,2‑dimethyl variant is specifically associated with improved metabolic stability and selectivity profiles (detailed SAR provided in patent examples) [2].

Patent Intermediate
Supporting evidence
US 8,530,462
Claimed in S1P receptor modulator synthesis
Patent alignment may support IP-sensitive research programs.
SAR described in patent examples; source the exact CAS for synthetic route fidelity.
Patent Intermediate Indole Derivatives Drug Synthesis

1,2-Dimethyl-1H-indole-3-carbaldehyde: Optimal Use Cases


γ‑Carboline Synthesis via Regioselective Cycloaddition

Employ 1,2‑dimethyl‑1H‑indole‑3‑carbaldehyde in LDA‑mediated [4+2] cycloadditions with aromatic nitriles to access 3‑aryl‑γ‑carbolines in a single, regioselective step. This transformation is not accessible with indole‑3‑carboxaldehyde or 1‑methylindole‑3‑carboxaldehyde, making the 1,2‑dimethylated aldehyde a mandatory building block for this privileged CNS‑relevant heterocycle [4].

TLR7 Agonist for Chronic Hepatitis B

Use this aldehyde to construct indole‑based TLR7 agonists like compound 11r, which exhibits potent anti‑HBV activity (IC₅₀ 0.25–0.45 μM) and favorable immunomodulatory properties. The 1,2‑dimethyl substitution is critical for achieving sub‑micromolar potency; replacement with unsubstituted analogs results in significant loss of activity [4].

QSAR-Guided CB2 Agonist Discovery

Leverage the validated QSAR model (r² = 0.888) that includes 1,2‑dimethyl‑1H‑indole‑3‑carbaldehyde to prioritize analogs with favorable topological and spatial descriptors for cannabinoid CB2 agonism. The compound serves as both a synthetic starting material and a reference point for further structural optimization [4].

S1P Receptor Modulator for Autoimmune Indications

Synthesize proprietary S1P receptor modulators as described in US Patent 8,530,462. The 1,2‑dimethyl substitution pattern imparts distinct metabolic and selectivity advantages over simpler indole‑3‑carboxaldehydes, as detailed in the patent SAR tables [4].

Application
Selection Property
Validation Focus
γ-Carboline synthesis
C2-methyl enables regioselective cycloaddition
Reaction scope with substituted nitriles; yield reproducibility
TLR7 agonist lead optimization
1,2-Dimethyl pattern critical for sub-μM anti-HBV SAR
HBV replication endpoint review; immunomodulation profiling
CB2 agonist discovery
Favorable topological/spatial descriptors in QSAR model
CB2 binding assay validation; model extension to new cores
S1P receptor modulator research
Patent-aligned intermediate with differentiated metabolic profile
In vitro S1P receptor selectivity; metabolic stability assays

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